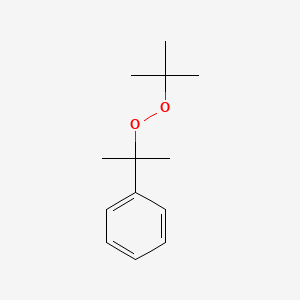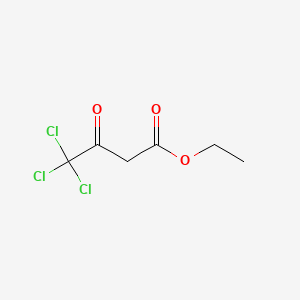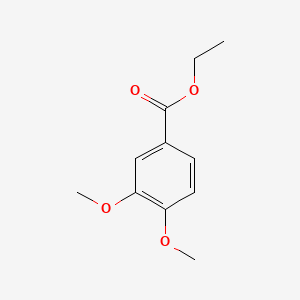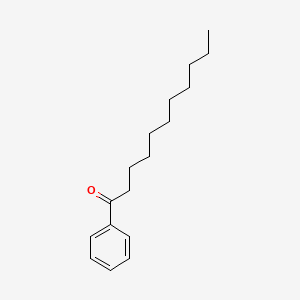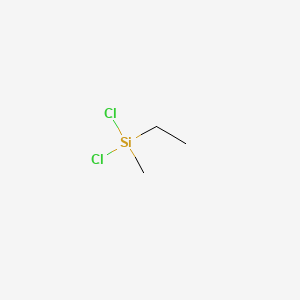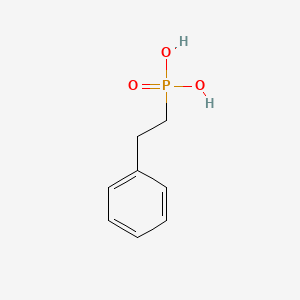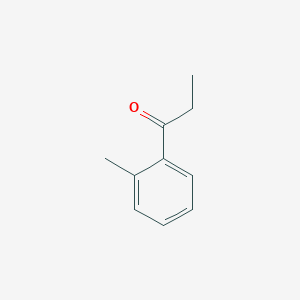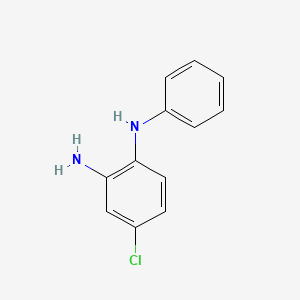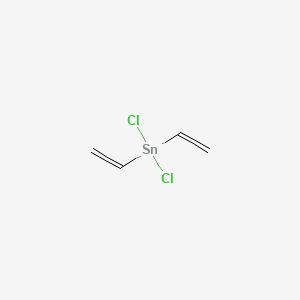
DIVINYLZINN-DICHLORID
Übersicht
Beschreibung
DIVINYLTIN DICHLORIDE is a useful research compound. Its molecular formula is C4H6Cl2Sn and its molecular weight is 243.7 g/mol. The purity is usually 95%.
The exact mass of the compound Stannane, dichlorodiethenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DIVINYLTIN DICHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIVINYLTIN DICHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Kondensationspolymeren
Divinylzinn-dichlorid wurde bei der Synthese von Kondensationspolymeren verwendet. Dieser Prozess beinhaltet ein modifiziertes Interphasen-Polykondensationsverfahren . Die gebildeten Polymere weisen eine geringe Toxizität gegenüber gesunden Zellen und variable Toxizitäten gegenüber einer Vielzahl von Krebszelllinien auf .
Antibakterielle Aktivität
Die Verbindung hat eine signifikante antibakterielle Aktivität gezeigt. In einer Studie wurde der synthetisierte Komplex auf seine antibakterielle Aktivität gegen grampositive Bakterienstämme Bacillus subtilisMTCC121, Micrococcus luteus MTeC106 und gramnegative Stämme Escherichia coli 1610, Pseudomonas aeruginosa1934 untersucht .
Katalytische Anwendungen
Stannane, einschließlich this compound, haben verschiedene katalytische Anwendungen. Es wurde ein Mechanismus vorgeschlagen, der die Koordination von Zinn mit –OH-haltigen Verbindungen und möglicherweise den anderen Reaktanten beinhaltet .
Raumtemperatur-vulkanisierte Silicone
Zinnkatalysatoren, einschließlich this compound, können in der Kondensationsreaktion zur Herstellung von Raumtemperatur-vulkanisierten Silikonen vielseitig eingesetzt werden .
Struktur-, elektronische und optische Eigenschaften
Eine auf der Dichtefunktionaltheorie basierende Untersuchung der Struktur-, elektronischen und optischen Eigenschaften eines Stannans, vollständig hydrierten Stannens SnH und von Armchair-Stannan-Nanobändern ASnHNRs wurde durchgeführt .
Anwendungen in der Nanoelektronik
Stannan und seine Derivate, einschließlich this compound, haben potenzielle Anwendungen in der Nanoelektronik .
Wirkmechanismus
Target of Action
Divinyltin dichloride, also known as Stannane, dichlorodiethenyl- or Dichlorodivinylstannane, is an organometallic compound that has been studied for its potential antitumor properties . The primary targets of Divinyltin dichloride are believed to be DNA molecules within cancer cells .
Mode of Action
The mode of action of Divinyltin dichloride involves the dissociation of the ligand with subsequent binding to DNA . This interaction with DNA is thought to be a key factor in its potential antitumor activity .
Biochemical Pathways
Divinyltin dichloride is used as a cross-linking agent in polymerization reactions . It forms a stable complex with the phenyl groups on the polymer chain and catalyzes the formation of new bonds between these chains . This suggests that Divinyltin dichloride may interact with biochemical pathways involved in DNA replication and protein synthesis, potentially disrupting the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that organometallic compounds like divinyltin dichloride are often sparingly soluble or insoluble, in contrast to small molecules . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of Divinyltin dichloride’s action are likely related to its interaction with DNA and its potential disruption of normal cellular processes. In studies, metal-containing polymers like Divinyltin dichloride have shown good activity against certain human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Divinyltin dichloride. For instance, its low water solubility could affect its distribution and action in aqueous biological environments . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
dichloro-bis(ethenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3.2ClH.Sn/c2*1-2;;;/h2*1H,2H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHKXKZPLXYXRO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Sn](C=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073383 | |
| Record name | Stannane, dichlorodiethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7532-85-6 | |
| Record name | Dichlorodiethenylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7532-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodivinylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dichlorodiethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodivinylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



